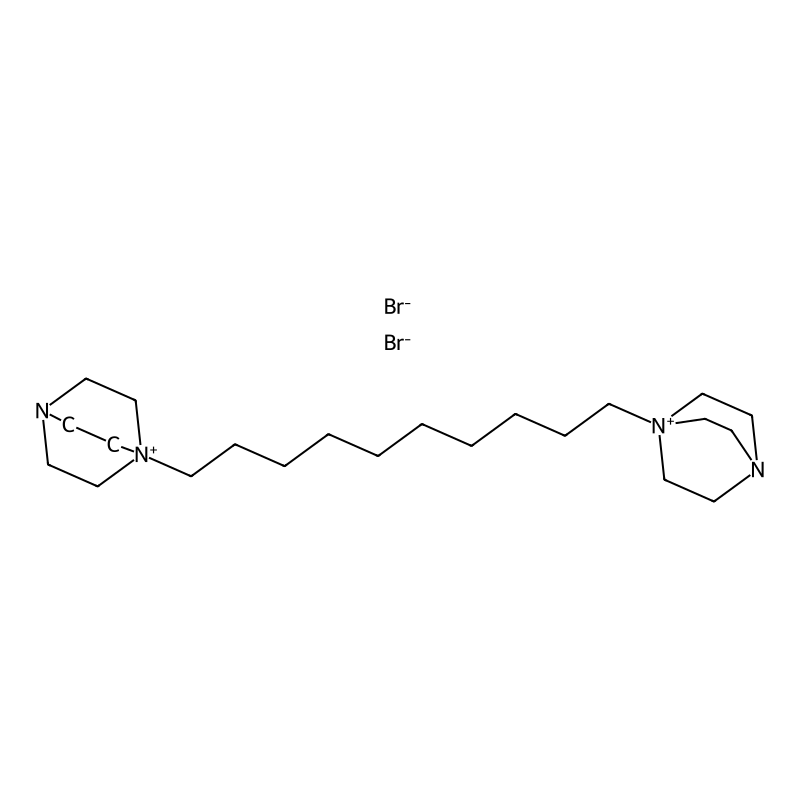

1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide is a quaternary ammonium compound characterized by the molecular formula . This compound typically appears as a white to nearly white powder or crystalline substance and is known for its high solubility in water . It is recognized for its unique structural features, which include a decane backbone and two 4-aza-1-azoniabicyclo[2.2.2]octane units, contributing to its distinct chemical properties.

'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide: A Modulator of Ion Channels

1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide, also referred to as 1,10-Bis[4-azonia-1-azoniabicyclo[2.2.2]octan-1-yl]decane Dibromide, is a research chemical studied for its potential effects on ion channels. Ion channels are proteins embedded in cell membranes that regulate the flow of ions in and out of cells. They play a critical role in various cellular processes, including nerve impulses, muscle contraction, and heartbeat [National Institutes of Health. Ion Channels. ].

This compound primarily exerts its biological effects through the modulation of ion channels, influencing cellular processes such as signaling and excitability. The interaction with ion channels can affect several physiological functions, including neurotransmission and muscle contraction. The specific mechanisms of action depend on the types of ion channels targeted, which can vary across different cell types and contexts .

The synthesis of 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide typically involves a multi-step process:

- Starting Materials: The synthesis begins with decane-1,10-diyl dibromide and 4-aza-1-azoniabicyclo[2.2.2]octane.

- Reaction Conditions: The reaction is conducted under inert atmosphere conditions to prevent moisture interference, often utilizing solvents that facilitate the reaction without introducing impurities.

- Purification: Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity .

1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide has potential applications in various fields:

- Pharmaceuticals: Due to its ability to modulate ion channels, it may be explored for therapeutic uses in conditions related to ion channel dysfunction.

- Research: This compound can serve as a tool in biochemical research for studying ion channel behavior and cellular signaling pathways.

Studies investigating the interactions of 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide focus on its binding affinity to specific ion channels and its effects on cellular physiology. These studies aim to elucidate the compound's pharmacokinetics and potential side effects when used in biological systems .

Several compounds share structural similarities with 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Aza-1-azoniabicyclo[2.2.2]octane | C_{11}H_{18}N^+ | Basic structure without decane chain |

| Decyltrimethylammonium bromide | C_{13}H_{30}BrN | Longer alkyl chain but lacks bicyclic structure |

| Benzyltrimethylammonium bromide | C_{10}H_{16}BrN | Aromatic group instead of aliphatic chain |

Uniqueness

The uniqueness of 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide lies in its combination of a long aliphatic chain with a bicyclic quaternary ammonium structure, which enhances its solubility and biological activity compared to other similar compounds that either lack the bicyclic structure or have different hydrophobic characteristics.

The selection of appropriate solvents for crystallization of 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide represents a critical component in achieving optimal crystal quality and purity. Traditional solvent screening approaches rely heavily on systematic evaluation of key solubility parameters to identify optimal crystallization conditions [1].

Theoretical Framework for Solvent Selection

Modern approaches to crystallization solvent selection combine molecular modeling with experimental validation to accelerate the identification of suitable solvents [1]. Virtual screening platforms enable evaluation of thousands of potential solvents based on molecular information, resulting in focused experimental screening of high-potential candidates. This methodology focuses on predicting solvents and solvent combinations that deliver high yield, effective impurity rejection, minimal solvation, and appropriate kinetic properties for particle size control through supersaturation management [1].

The quaternary ammonium salt structure of 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide, with its molecular weight of 524.43 grams per mole and dibromide counterions [2] [3], requires careful consideration of polarity and ionic strength effects in solvent selection. Water solubility has been established for this compound [2], indicating that polar protic solvents may provide effective dissolution characteristics.

Experimental Solvent Screening Protocols

For effective recrystallization, the compound must demonstrate high solubility in heated solvent while maintaining minimal solubility in cold solvent conditions [4]. This temperature-dependent solubility profile enables the formation of supersaturated solutions upon cooling, promoting crystallization while maintaining impurities in solution [4].

The four fundamental criteria for crystallization solvent selection include: the target compound must be insoluble in solvent at room temperature, must be soluble in boiling solvent, solvent boiling point must remain below the compound melting point, and abundant crystal recovery must be achievable from cooled solvent [5]. Additional considerations include the solvent boiling point, which affects the temperature differential between hot and cold conditions, directly influencing crystal yield through solubility changes [5].

Optimization of Solvent Systems

| Solvent Property | Requirement | Impact on Crystallization |

|---|---|---|

| Room Temperature Solubility | Minimal | Enables crystal precipitation [4] |

| Hot Solvent Solubility | High | Facilitates dissolution and purification [4] |

| Boiling Point Range | Moderate | Optimizes temperature differential [5] |

| Chemical Compatibility | Inert | Prevents decomposition reactions [5] |

Mixed solvent systems provide additional flexibility when single solvents cannot meet all crystallization criteria [4]. These systems employ one solvent in which the compound is soluble and another in which it is insoluble, with both solvents being miscible to enable controlled precipitation through composition adjustment [4].

Stoichiometric Optimization in Quaternary Ammonium Salt Formation

The synthesis of 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide requires precise stoichiometric control to achieve optimal yield and purity. Quaternary ammonium salt formation follows established mechanistic pathways that demand careful attention to reactant ratios and reaction conditions [6].

Mechanistic Considerations in Quaternization Reactions

Quaternary ammonium salt synthesis proceeds through bimolecular nucleophilic substitution reactions, specifically following the Menschutkin reaction mechanism [6]. This process involves the reaction between tertiary amines and alkyl halides, producing two ions of opposite charge through simultaneous carbon-halide bond breaking and nitrogen-carbon bond formation during the transition state [6].

The synthesis of bicyclic quaternary ammonium compounds, such as those containing the 4-aza-1-azoniabicyclo[2.2.2]octane framework, demonstrates particular sensitivity to stoichiometric ratios due to the rigid bicyclic structure and multiple potential reaction sites [7]. The DABCO (1,4-diazabicyclo[2.2.2]octane) derivative nature of this compound requires consideration of both nitrogen centers in stoichiometric calculations [8].

Reaction Stoichiometry and Yield Optimization

The formation of 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide involves the reaction of bis-tertiary amine precursors with appropriate alkylating agents. Stoichiometric optimization requires careful control of the amine to alkylating agent ratio to prevent side reactions and maximize conversion efficiency [9].

For bisquaternary salt formation, equimolar ratios of heterocyclic compounds to alkyl halides typically provide optimal results [10]. However, slight excess of alkylating agent may be beneficial to drive reactions to completion, particularly when using less reactive alkyl halides such as alkyl chlorides compared to alkyl bromides or iodides [6].

Solvent Effects on Stoichiometric Requirements

Solvent selection significantly influences stoichiometric requirements and reaction efficiency. Polar solvents stabilize the transition state in Menschutkin reactions, increasing reaction rates and potentially allowing for reduced stoichiometric excess [6]. However, the choice of chloroform with relatively low dielectric constant (ε = 4.81) may require longer reaction times or slight stoichiometric adjustments to achieve complete conversion [6].

| Reaction Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Molar Ratio (Amine:Halide) | 1.0:1.0 to 1.0:1.1 | Maximizes conversion efficiency [6] |

| Temperature | 50-55°C | Enhances reaction rate [6] |

| Reaction Time | 24-72 hours | Ensures complete conversion [9] |

| Solvent Volume | Minimal required | Concentrates reactants [6] |

Phase-Purity Verification Through Powder X-ray Diffraction

Powder X-ray diffraction serves as the definitive technique for phase-purity assessment of 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide, providing comprehensive analysis of crystalline components within the bulk material [11]. This methodology offers direct representation of sample composition through diffraction patterns derived from all crystalline phases present [11].

Fundamental Principles of Phase Identification

X-ray powder diffraction enables identification of crystalline phases through comparison of experimental diffraction patterns with reference databases containing over 700,000 characterized compounds [12]. The positioning of diffraction peaks provides direct information about unit cell size, shape, and symmetry, creating unique "fingerprints" for each crystalline phase [12] [13].

Phase identification relies on the measurement of diffraction peak positions and intensities, which serve as characteristic signatures for specific crystalline phases [14]. The International Centre for Diffraction Data maintains comprehensive databases that enable accurate phase identification through search-match algorithms [14].

Quantitative Phase Analysis Methods

The LeBail fitting method represents a sophisticated approach for quantitative phase purity determination, functioning as a simplified Rietveld analysis that enables accurate assessment through whole-pattern refinement against unit cell and space group parameters [11]. This technique can determine space group assignment accuracy and identify the presence of additional phases beyond the target compound [11].

For 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide with its crystalline powder form [3], powder XRD analysis provides essential information about phase purity and polymorphic identity. The compound's high purity specification (≥95.0%) [3] requires sensitive detection methods capable of identifying minor impurity phases.

Alternative Sample Preparation Methods

Recent developments in XRD analysis include pellet-based approaches that bypass traditional powder preparation requirements [15]. This methodology demonstrates that diffraction patterns from pelletized samples provide sufficient resolution for phase purity confirmation while reducing material consumption and preserving structural integrity [15]. Direct pellet analysis offers advantages including faster preparation, reduced sample manipulation, and preservation of physicochemical properties for subsequent characterization [15].

| Analysis Method | Sample Preparation | Advantages | Detection Limits |

|---|---|---|---|

| Traditional Powder XRD | Grinding and mounting | High resolution patterns [13] | <1% impurity phases [11] |

| Pellet-based XRD | Direct pellet mounting | Minimal sample handling [15] | 2-3% impurity phases [15] |

| LeBail Fitting | Powder or pellet | Quantitative analysis [11] | <0.5% with calibration [11] |

Pattern Analysis and Quality Assessment

Comprehensive phase-purity verification requires systematic evaluation of diffraction peak positions, intensities, and profile characteristics [16]. Peak broadening analysis provides information about crystallite size and lattice strain, while peak position analysis reveals lattice parameter variations that may indicate solid solution formation or compositional variations [16].

The crystalline powder nature of 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide [3] enables standard powder diffraction analysis using Cu Kα radiation, which provides optimal resolution for organic quaternary ammonium compounds. Expected diffraction patterns should demonstrate characteristic peaks consistent with the compound's molecular structure and crystal packing arrangements.

Thin-Film Deposition Techniques on ITO Substrates

The deposition of thin films on Indium Tin Oxide substrates requires specialized methodologies that account for the unique properties of both the substrate material and the deposited compound. ITO substrates provide transparent, conductive surfaces that enable diverse applications in electronic and optoelectronic devices [17].

Physical Vapor Deposition Methods

Magnetron sputtering represents the most widely utilized technique for thin-film deposition on ITO substrates, offering precise control over film thickness, composition, and morphology [17]. This technique involves bombarding target materials with ions to eject atoms that subsequently deposit onto the substrate surface [18]. For 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide deposition, sputtering parameters require optimization to prevent thermal decomposition of the quaternary ammonium salt structure.

Thermal evaporation provides an alternative physical deposition method that operates through heating target materials to their evaporation point under vacuum conditions [19]. This technique offers simplicity and cost-effectiveness but may present challenges for thermally sensitive quaternary ammonium compounds due to required elevated temperatures [20].

Ion beam assisted deposition combines the benefits of evaporation with ion beam enhancement, enabling film deposition at room temperature while maintaining high quality [21]. This approach proves particularly advantageous for organic compounds that may decompose at elevated temperatures, making it suitable for quaternary ammonium salt thin films.

Chemical Vapor Deposition Approaches

Chemical vapor deposition enables thin-film formation through chemical reaction of gaseous precursors on heated substrates [19] [22]. Modified CVD techniques using quasi-closed space configurations demonstrate improved efficiency through enhanced vapor pressure control and reduced material waste [22]. These systems achieve growth rates of 0.5-1.0 micrometers per hour, significantly exceeding conventional spray-pyrolysis methods under similar conditions [22].

Plasma-enhanced chemical vapor deposition utilizes plasma activation to reduce deposition temperatures while maintaining reaction efficiency [19]. This approach enables processing of temperature-sensitive substrates and compounds, including organic quaternary ammonium materials that may decompose at elevated temperatures.

Molecular Beam Epitaxy Applications

Molecular beam epitaxy provides ultra-high precision thin-film deposition through controlled molecular beam direction onto heated substrates in ultra-high vacuum environments [23]. The technique's characteristic slow deposition rates (typically under 3,000 nanometers per hour) enable atomic-level control over film growth [23]. While primarily utilized for semiconductor applications, MBE principles can be adapted for organic thin-film deposition when precise thickness control is required.

| Deposition Method | Temperature Range | Deposition Rate | Film Quality |

|---|---|---|---|

| Magnetron Sputtering | Room temperature to 200°C [17] | 1-10 nm/min [17] | High uniformity [17] |

| Thermal Evaporation | 200-500°C [20] | 0.1-1 μm/hr [20] | Good thickness control [20] |

| Ion Beam Assisted | Room temperature [21] | 0.5-2 nm/min [21] | Excellent adhesion [21] |

| Chemical Vapor Deposition | 170-500°C [22] | 0.5-1 μm/hr [22] | High purity [22] |

Substrate Preparation and Process Optimization

ITO substrate preparation requires careful surface cleaning and activation to ensure optimal film adhesion and quality [24]. Surface treatments may include plasma cleaning, chemical etching, or thermal annealing to remove contaminants and optimize surface energy for subsequent film deposition [24].

Process optimization for quaternary ammonium salt deposition involves systematic evaluation of deposition parameters including substrate temperature, deposition rate, ambient atmosphere, and post-deposition treatment conditions [25]. The ionic nature of 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide requires particular attention to moisture control and atmospheric conditions during deposition to prevent hydrolysis or other degradation reactions.